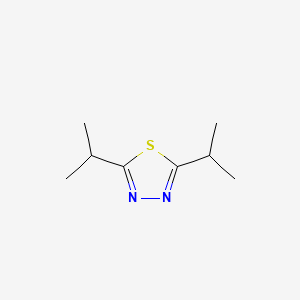
5-((2-Bromophenyl)methyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((2-Bromophenyl)methyl)-2-oxazolidinone is an organic compound characterized by the presence of a brominated phenyl group attached to a methyl group, which is further connected to an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Bromophenyl)methyl)-2-oxazolidinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl alcohol and ethylene carbonate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Procedure: The 2-bromobenzyl alcohol reacts with ethylene carbonate in the presence of the base to form the oxazolidinone ring. The reaction is typically conducted at elevated temperatures (around 100-120°C) to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to consistent product quality.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the oxazolidinone ring can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 5-((2-Bromophenyl)methyl)-2-oxazolidinone serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery. It can be used as a scaffold for designing inhibitors or modulators of specific biological targets.
Medicine
Research into the medicinal applications of this compound includes its potential use as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis is of particular interest.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which 5-((2-Bromophenyl)methyl)-2-oxazolidinone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
5-((2-Chlorophenyl)methyl)-2-oxazolidinone: Similar structure but with a chlorine atom instead of bromine.
5-((2-Fluorophenyl)methyl)-2-oxazolidinone: Contains a fluorine atom on the phenyl ring.
5-((2-Methylphenyl)methyl)-2-oxazolidinone: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in 5-((2-Bromophenyl)methyl)-2-oxazolidinone imparts unique reactivity compared to its chloro, fluoro, and methyl analogs. Bromine’s larger size and different electronic properties can influence the compound’s chemical behavior and biological activity, making it distinct in its applications and effects.
This detailed overview of this compound highlights its significance in various fields and provides a comprehensive understanding of its properties and uses
属性
CAS 编号 |
62825-92-7 |
|---|---|
分子式 |
C10H10BrNO2 |
分子量 |
256.10 g/mol |
IUPAC 名称 |
5-[(2-bromophenyl)methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) |
InChI 键 |
WEELDJDMRQTFIE-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)N1)CC2=CC=CC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


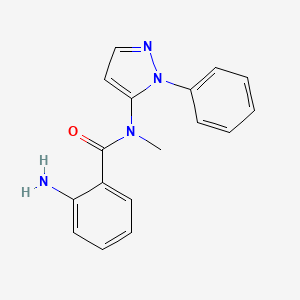


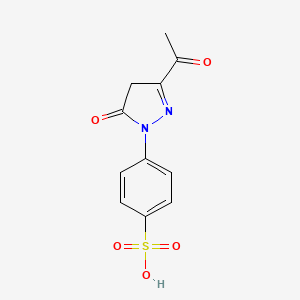
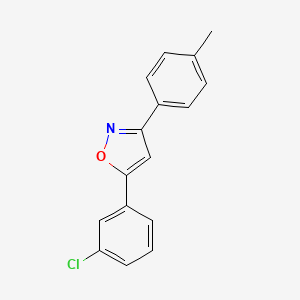
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dimethylbenzamide](/img/structure/B12900294.png)
![6-Methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12900304.png)
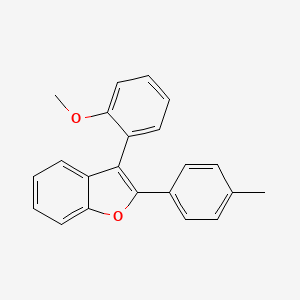

![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)
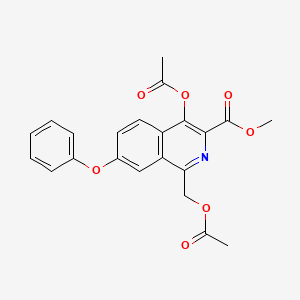
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
